2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the sulfanyl-benzimidazole derivative with 3-nitrobenzaldehyde and acetohydrazide under reflux conditions in ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzimidazole core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Uniqueness
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl moiety, in particular, contributes to its potential as a bioactive compound.
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-17-9-11-18(12-10-17)15-28-22-8-3-2-7-21(22)26-24(28)33-16-23(30)27-25-14-19-5-4-6-20(13-19)29(31)32/h2-14H,15-16H2,1H3,(H,27,30)/b25-14+ |
InChI Key |
ZJXOJRRHNJPLJM-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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